molecular formula C18H20N4 B12239322 4-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}benzonitrile

4-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}benzonitrile

Cat. No.: B12239322
M. Wt: 292.4 g/mol
InChI Key: XMIITYCFYULRNN-UHFFFAOYSA-N
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Description

4-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}benzonitrile is an organic compound that belongs to the class of 1-benzoylpiperidines. These compounds contain a piperidine ring substituted at the 1-position with a benzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}benzonitrile typically involves the reaction of 4-methylpyridin-2-amine with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

4-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}benzonitrile is unique due to its specific substitution pattern and the presence of both piperidine and benzonitrile moieties. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

4-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]benzonitrile

InChI

InChI=1S/C18H20N4/c1-21(18-4-2-3-11-20-18)16-9-12-22(13-10-16)17-7-5-15(14-19)6-8-17/h2-8,11,16H,9-10,12-13H2,1H3

InChI Key

XMIITYCFYULRNN-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=CC=C(C=C2)C#N)C3=CC=CC=N3

Origin of Product

United States

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